5-(Iodomethyl)-3-methylideneoxolan-2-one

Nucleophilic substitution Leaving group ability Synthetic intermediate

5-(Iodomethyl)-3-methylideneoxolan-2-one (CAS 78804-75-8; molecular formula C₆H₇IO₂; MW 238.02 g/mol) is a heterocyclic lactone belonging to the α-methylene-γ-butyrolactone (AMGBL) class. It features an exocyclic methylidene group at the 3‑position—a well‑established Michael acceptor pharmacophore—and a primary iodomethyl substituent at the 5‑position of the oxolan‑2‑one ring.

Molecular Formula C6H7IO2
Molecular Weight 238.02 g/mol
Cat. No. B15320877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Iodomethyl)-3-methylideneoxolan-2-one
Molecular FormulaC6H7IO2
Molecular Weight238.02 g/mol
Structural Identifiers
SMILESC=C1CC(OC1=O)CI
InChIInChI=1S/C6H7IO2/c1-4-2-5(3-7)9-6(4)8/h5H,1-3H2
InChIKeyDATMEPVMKCXILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Iodomethyl)-3-methylideneoxolan-2-one: A Dual-Electrophilic α-Methylene-γ-butyrolactone Building Block for Medicinal Chemistry and Radiolabeling


5-(Iodomethyl)-3-methylideneoxolan-2-one (CAS 78804-75-8; molecular formula C₆H₇IO₂; MW 238.02 g/mol) is a heterocyclic lactone belonging to the α-methylene-γ-butyrolactone (AMGBL) class [1]. It features an exocyclic methylidene group at the 3‑position—a well‑established Michael acceptor pharmacophore—and a primary iodomethyl substituent at the 5‑position of the oxolan‑2‑one ring [1]. The molecule contains two electrophilic centres: the α,β‑unsaturated carbonyl system and the iodoalkyl side‑chain, offering orthogonal reactivity modes that are absent in the parent compound tulipalin A (3‑methylideneoxolan‑2‑one, CAS 547‑65‑9) [2]. The iodine atom contributes significantly to molecular weight (2.43‑fold heavier than tulipalin A) and lipophilicity (XLogP3 = 1.9 vs. 0.8 for tulipalin A) [1][2].

Why 5-(Iodomethyl)-3-methylideneoxolan-2-one Cannot Be Simply Replaced by Other Haloalkyl or Hydroxyalkyl AMGBL Analogues


Substituting 5‑(iodomethyl)‑3‑methylideneoxolan‑2‑one with a chloro‑, bromo‑, or hydroxymethyl analogue fundamentally alters three procurement‑critical properties: (i) nucleofugality of the 5‑substituent, where iodide is a 10²–10⁴‑fold better leaving group than bromide and chloride in SN2 manifolds [1]; (ii) molecular weight and lipophilicity, with the iodine atom contributing approximately 127 Da and an XLogP3 increase of 1.1 units over the parent AMGBL scaffold [2][3]; and (iii) the availability of iodine radioisotopes (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for imaging and therapeutic applications—an option not practically available for chlorine and limited for bromine [4]. These differences directly affect reaction kinetics in nucleophilic substitution cascades, physicochemical properties relevant to membrane permeability, and the ability to generate radiolabeled probes, making inter‑analogue substitution non‑trivial for research programmes requiring predictable reactivity or specific ADME profiles.

Quantitative Differentiation Evidence for 5-(Iodomethyl)-3-methylideneoxolan-2-one Against Closest Comparators


Nucleofugality Superiority: Iodide vs. Bromide and Chloride Leaving Group Reactivity in SN2 Transformations

The 5‑iodomethyl substituent provides markedly superior leaving group ability compared with the 5‑bromomethyl and 5‑chloromethyl analogues. In alkyl halide systems, the relative SN2 reactivity order is R–I > R–Br > R–Cl, with iodide being the conjugate base of the strongest hydrohalic acid (pKₐ HI ≈ –10), making it the weakest base and best leaving group among the halides (excluding fluoride) [1]. Empirically, alkyl iodides react approximately 10²–10⁴ times faster than the corresponding alkyl bromides in SN2 reactions, and alkyl bromides are approximately 10²–10³ times faster than alkyl chlorides, depending on the nucleophile and solvent system [2]. This means the iodomethyl derivative can undergo nucleophilic displacement under significantly milder conditions (lower temperature, weaker nucleophiles, shorter reaction times) than either bromo‑ or chloro‑analogues, a critical advantage in multi‑step synthetic sequences where functional group tolerance is paramount.

Nucleophilic substitution Leaving group ability Synthetic intermediate SN2 kinetics

Molecular Weight and Lipophilicity Differentiation vs. Parent Tulipalin A: Implications for Fragment-Based Drug Design

Compared with the parent α‑methylene‑γ‑butyrolactone (tulipalin A, MW 98.10 g/mol, XLogP3 = 0.8), 5‑(iodomethyl)‑3‑methylideneoxolan‑2‑one exhibits a molecular weight of 238.02 g/mol (2.43‑fold increase) and an XLogP3 of 1.9 (Δ = +1.1 log units), as computed by PubChem [1][2]. This places the compound in a distinctly different physicochemical space: tulipalin A falls within classic fragment‑sized parameters (MW < 250, clogP < 3), while the iodomethyl derivative is shifted toward lead‑like space with enhanced membrane permeability potential. The topological polar surface area (TPSA) remains constant at 26.3 Ų for both compounds [1][2], indicating that the additional lipophilicity comes without sacrificing passive permeability determinants. Compared with the 5‑(hydroxymethyl) analogue (MW 128.13 g/mol, XLogP3 estimated < 0.5), the iodomethyl congener provides an intermediate lipophilicity profile ideal for balancing solubility and permeability in cell‑based assays.

Fragment-based drug discovery Lipophilicity Physicochemical properties Lead-likeness

Dual Electrophilic Architecture: Orthogonal Reactivity of α-Methylene and Iodomethyl Sites vs. Single-Electrophile Analogues

5‑(Iodomethyl)‑3‑methylideneoxolan‑2‑one is distinguished from the 5‑(hydroxymethyl) and parent (unsubstituted) analogues by possessing two electronically differentiated electrophilic centres that can be addressed in a chemoselective, sequential manner [1]. The exocyclic methylidene (C3) functions as a prototypical Michael acceptor, reacting with soft nucleophiles such as thiols (e.g., glutathione, cysteine residues) via 1,4‑conjugate addition; this reactivity has been quantitatively modelled for AMGBLs using the electrophilicity index ω, with kinetic rate constants (kGSH) spanning approximately 10⁻³ to 10² M⁻¹s⁻¹ depending on substitution [2]. The iodomethyl group (C5–CH₂I), by contrast, undergoes hard‑soft acid‑base (HSAB)‑driven SN2 reactions with a distinct set of nucleophiles (amines, alkoxides, stabilized carbanions) under conditions that leave the Michael acceptor intact [1]. The 5‑(hydroxymethyl) and 5‑unsubstituted analogues lack this orthogonal electrophilic reactivity, offering only Michael acceptor chemistry and limiting their utility as bifurcated synthetic handles. This dual‑electrophile architecture enables sequential, protecting‑group‑free diversification at two positions from a single intermediate.

Orthogonal reactivity Michael acceptor Bifunctional building block Chemoselective derivatization

Radioiodination Enablement: Iodine Isotope Compatibility vs. Bromo and Chloro Analogues

The presence of a covalent carbon–iodine bond in the target compound enables direct exploitation of iodine radioisotope chemistry for the preparation of radiolabeled probes—a capability not shared by the chloro analogue and only partially available for the bromo analogue [1]. Four clinically relevant iodine radioisotopes exist: ¹²³I (γ‑emitter, t₁/₂ = 13.2 h, SPECT), ¹²⁴I (β⁺ emitter, t₁/₂ = 4.18 d, PET), ¹²⁵I (γ‑emitter, t₁/₂ = 59.4 d, in vitro/pre‑clinical), and ¹³¹I (β⁻/γ emitter, t₁/₂ = 8.0 d, therapy) [2]. By contrast, only one clinically useful bromine radioisotope is available (⁷⁶Br, t₁/₂ = 16.2 h, PET), and chlorine lacks practical radioisotopes for imaging [2]. Radioiodination can be achieved via isotope exchange on the iodomethyl moiety or via electrophilic iododestannylation of a stannylated precursor derived from the iodo compound, providing access to both 'hot' and 'cold' reference standards from a common synthetic intermediate. This single‑precursor strategy is not feasible with bromo or chloro analogues.

Radioiodination PET imaging SPECT imaging Iodine radioisotopes

Synthetic Tractability: Iodomethyl as a Cross‑Coupling Handle vs. Chloromethyl and Bromomethyl in Negishi and Related Reactions

The iodomethyl group has been specifically demonstrated as a competent electrophilic partner in palladium‑catalyzed Negishi cross‑coupling reactions within the context of β‑iodomethyl‑α‑methylene‑γ‑butyrolactone intermediates [1]. In the total synthesis of (−)‑arctigenin, several Negishi coupling protocols were investigated for the introduction of an aryl unit in the presence of the α‑methylene‑γ‑butyrolactone core, with the iodomethyl moiety serving as the reactive handle [1]. Aryl iodides typically undergo oxidative addition to Pd(0) approximately 10–100 times faster than the corresponding aryl bromides and approximately 10³–10⁴ times faster than aryl chlorides [2]. Extrapolating to the alkyl halide context, the iodomethyl group is expected to provide superior coupling yields and milder reaction conditions compared with the bromomethyl or chloromethyl analogues, which may require elevated temperatures, stronger bases, or specialized ligand systems to achieve comparable conversion. This is particularly relevant for the synthesis of indole‑containing 3‑methylenedihydrofuran‑2(3H)‑one derivatives, a scaffold validated as irreversible LSD1 inhibitors with IC₅₀ values of 1.230 μM for the most potent congener (compound 9e) [3].

Negishi coupling Cross-coupling C–C bond formation Synthetic methodology

High‑Value Application Scenarios for 5-(Iodomethyl)-3-methylideneoxolan-2-one Based on Quantitative Differentiation Evidence


Fragment Elaboration in Covalent Inhibitor Programmes Targeting Lysine-Specific Demethylase 1 (LSD1) and Related Epigenetic Targets

The 3‑methylenedihydrofuran‑2(3H)‑one scaffold has been clinically validated as a core motif for irreversible LSD1 inhibitors, with compound 9e exhibiting an IC₅₀ of 1.230 μM against LSD1 and effective inhibition of THP‑1 cell proliferation [1]. 5‑(Iodomethyl)‑3‑methylideneoxolan‑2‑one serves as an advanced intermediate for fragment‑to‑lead optimization of this scaffold. Its dual electrophilic architecture allows the Michael acceptor to covalently engage the enzyme active site while the iodomethyl handle enables parallel diversification at the 5‑position via Negishi coupling to explore aryl substituent SAR [2]. The 1.1 log unit lipophilicity increase over tulipalin A (XLogP3 = 1.9 vs. 0.8) further positions elaborated analogues favourably for cellular permeability [3].

Radiolabeled Probe Synthesis for Target Engagement and Biodistribution Studies

The carbon–iodine bond in 5‑(iodomethyl)‑3‑methylideneoxolan‑2‑one provides a direct entry point for radioiodination using ¹²⁵I (in vitro autoradiography, binding assays) or ¹²⁴I (PET imaging) [4]. Unlike the bromo analogue (limited to ⁷⁶Br with a 16.2 h half‑life), the iodine isotopologue suite supports assays requiring extended incubation times (¹²⁵I, t₁/₂ = 59.4 days) and clinical imaging workflows (¹²⁴I, t₁/₂ = 4.18 days). This scenario is particularly valuable for programmes requiring matched 'hot' and 'cold' compound pairs generated from a common synthetic precursor without developing separate radiosynthetic routes.

Diversity-Oriented Synthesis (DOS) of α-Methylene-γ-butyrolactone Libraries via Sequential Chemoselective Derivatization

The orthogonal reactivity of the Michael acceptor and the iodomethyl leaving group enables a two‑step, protecting‑group‑free diversification strategy: (i) 1,4‑conjugate addition of thiol or amine nucleophiles to the exocyclic methylene, followed by (ii) nucleophilic displacement or cross‑coupling at the iodomethyl position [2][5]. This sequential approach generates diversely substituted γ‑butyrolactone libraries with efficiency superior to the hydroxymethyl analogue, which requires pre‑activation of the alcohol (tosylation or mesylation) before nucleophilic displacement—adding one synthetic step per analogue and reducing overall library throughput.

Procurement Justification for Medicinal Chemistry Core Facilities Requiring Validated, Multi‑Purpose AMGBL Building Blocks

For core facilities supporting multiple medicinal chemistry projects, 5‑(iodomethyl)‑3‑methylideneoxolan‑2‑one offers superior procurement value compared with single‑electrophile analogues (tulipalin A, hydroxymethyl derivative) or less reactive halomethyl congeners. The iodomethyl group's 10²–10⁴‑fold SN2 rate advantage over bromide [5] translates to shorter reaction times and broader nucleophile compatibility across diverse project needs. Its demonstrated competence in Negishi coupling [2] and its compatibility with radioiodination workflows [4] mean a single inventory item supports covalent inhibitor synthesis, C–C bond diversification, and radiolabeled probe preparation—reducing the number of distinct building blocks that must be sourced, qualified, and stocked.

Quote Request

Request a Quote for 5-(Iodomethyl)-3-methylideneoxolan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.